

Spectroscopic Profile of Bromomethylcyclopropane: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Bromomethylcyclopropane	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **bromomethylcyclopropane**, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra. This document is intended to serve as a key resource for researchers utilizing this compound in synthetic chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for **bromomethylcyclopropane**.

¹H NMR Data

The proton NMR spectrum of **bromomethylcyclopropane** provides information on the number of different types of protons and their neighboring environments.

Table 1: ¹H NMR Spectral Data for **Bromomethylcyclopropane**



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.3	d	2H	-CH₂Br
~1.1	m	1H	-CH-
~0.6	m	2H	-CH ₂ - (cyclopropyl)
~0.3	m	2H	-CH ₂ - (cyclopropyl)

Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR Data

The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule.

Table 2: 13C NMR Spectral Data for **Bromomethylcyclopropane**[1]

Chemical Shift (δ) ppm	Assignment
~38.1	-CH₂Br
~13.5	-CH-
~5.0	-CH ₂ - (cyclopropyl)

Note: The spectrum is typically recorded with proton decoupling, resulting in singlet peaks for each carbon environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for Bromomethylcyclopropane



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Medium	C-H stretch (cyclopropyl)
~3005	Medium	C-H stretch (cyclopropyl)
~2930	Medium	C-H stretch (-CH₂Br)
~1450	Medium	CH ₂ scissoring
~1220	Strong	C-Br stretch
~1020	Strong	Cyclopropane ring vibration

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Key Mass Spectrometry Data for **Bromomethylcyclopropane**[2]

m/z	Relative Intensity	Assignment
134/136	Low	[M] ⁺ (Molecular ion, bromine isotopes)
55	High	[C ₄ H ₇] ⁺ (Loss of Br)
41	High	[C ₃ H ₅] ⁺
39	Medium	[C ₃ H ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation available.

NMR Spectroscopy



4.1.1. Sample Preparation:

- Weigh approximately 10-20 mg of bromomethylcyclopropane for ¹H NMR or 50-100 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
- Transfer the solution to a clean 5 mm NMR tube.
- 4.1.2. Data Acquisition (1H NMR):
- Instrument: 400 MHz (or higher) NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: 0-10 ppm.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.
- 4.1.3. Data Acquisition (13C NMR):
- Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Spectral Width: 0-50 ppm.
- Number of Scans: 1024 or more, depending on the sample concentration.
- Relaxation Delay: 2 seconds.
- Temperature: 298 K.
- 4.1.4. Data Processing:



- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Perform baseline correction.
- Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS at 0 ppm).
- Integrate the peaks in the ¹H NMR spectrum.

FT-IR Spectroscopy

- 4.2.1. Sample Preparation (Neat Liquid):
- Place a single drop of bromomethylcyclopropane onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Carefully place a second salt plate on top of the first, spreading the liquid into a thin film.

4.2.2. Data Acquisition:

- Instrument: Fourier-Transform Infrared (FT-IR) spectrometer.
- Mode: Transmittance.
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- Acquire a background spectrum of the clean, empty sample compartment.
- Place the prepared salt plates in the sample holder and acquire the sample spectrum. The
 instrument software will automatically ratio the sample spectrum to the background
 spectrum.



Mass Spectrometry (GC-MS)

4.3.1. Sample Preparation:

• Prepare a dilute solution of **bromomethylcyclopropane** in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

4.3.2. Data Acquisition:

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Injection Mode: Split or splitless, depending on the sample concentration.
- Injector Temperature: 250 °C.
- GC Column: A non-polar capillary column (e.g., DB-5ms).
- Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole.
- Scan Range: m/z 35-200.

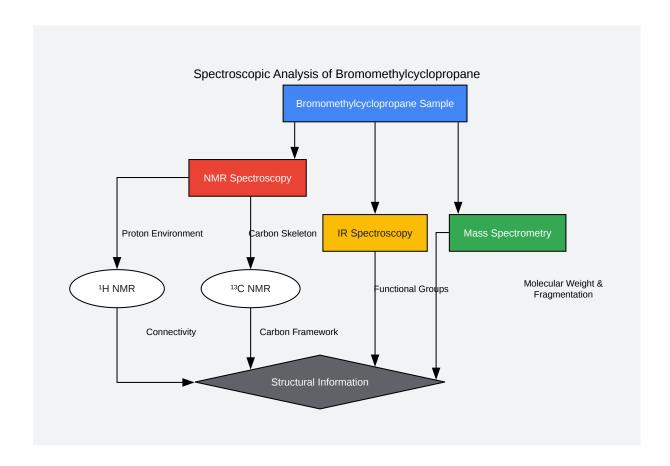
4.3.3. Data Analysis:

- Identify the peak corresponding to bromomethylcyclopropane in the total ion chromatogram (TIC).
- Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Visualization of Spectroscopic Workflow



The following diagram illustrates the logical workflow for the spectroscopic analysis of **bromomethylcyclopropane**, demonstrating how each technique contributes to the overall structural elucidation.



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Caption: Workflow for structural elucidation of **bromomethylcyclopropane**.

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References

- 1. 2.4. Determination of Volatile Compounds by GC-MS [bio-protocol.org]
- 2. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
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